cis-Cyclopentane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878757 | |
| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-97-9 | |
| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Context of Cyclic Diols in Stereoselective Synthesis
Cyclic diols, which are compounds containing two hydroxyl groups on a ring structure, are of significant importance in stereoselective synthesis. wikipedia.org This branch of chemistry focuses on methods for selectively producing one specific stereoisomer of a product. The rigid conformation of cyclic diols makes them excellent templates or chiral auxiliaries to control the three-dimensional outcome of a chemical reaction. researchgate.net
The defined spatial relationship between the hydroxyl groups in a cyclic diol can direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. researchgate.net 1,3-diols, in particular, are key structural motifs found in many natural products, such as polyketides, and are crucial intermediates in the synthesis of pharmacologically active compounds. researchgate.net The ability to create these 1,3-diol units with specific stereochemistry is a major focus in modern organic synthesis. researchgate.net Methods for achieving this include diastereoselective reduction of β-hydroxy ketones and the asymmetric hydrogenation of 1,3-diketones. researchgate.net The protection of 1,3-diols using reagents like benzylidene acetals is a common strategy to prevent them from reacting during subsequent synthetic steps. wikipedia.org
Structural Characteristics and Fundamental Reactivity Profile of Cis Cyclopentane 1,3 Diol
The defining feature of cis-cyclopentane-1,3-diol is its molecular structure, which consists of a cyclopentane (B165970) ring with two hydroxyl groups in a cis-configuration. This stereochemical arrangement dictates the molecule's shape and reactivity. The five-membered ring is not planar and exists in various conformations, with theoretical calculations suggesting that conformations with the hydroxyl groups in axial positions are among the most stable. researchgate.net This is partly due to the potential for intramolecular hydrogen bonding between the two cis-hydroxyl groups, which can influence reaction pathways.
The hydroxyl groups are the primary sites of reactivity, capable of undergoing typical alcohol reactions such as esterification and oxidation. Under controlled conditions, this compound can be oxidized to form cyclopentane-1,3-dione. The five-membered ring provides a balance of stability and moderate ring strain, which allows for selective chemical transformations.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | nih.gov |
| Molecular Weight | 102.13 g/mol | nih.gov |
| IUPAC Name | (1R,3S)-cyclopentane-1,3-diol | nih.gov |
| CAS Number | 16326-97-9 | nih.gov |
Overview of Key Research Areas Pertaining to Cis Cyclopentane 1,3 Diol
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool in organic synthesis, offering exceptional levels of selectivity under mild reaction conditions. acs.orgrsc.org Enzymes, as chiral macromolecules, can differentiate between enantiomers of a racemic substrate or enantiotopic faces of a prochiral molecule, enabling the synthesis of optically pure compounds. acs.orgpsu.edu These chemoenzymatic strategies are particularly effective for producing chiral 1,3-diols, minimizing the need for protecting groups and reducing waste compared to traditional chemical methods. acs.orgrsc.org
The enzymatic reduction of cyclic diketones and their corresponding hydroxyketones represents a direct and efficient route to chiral diols. This approach leverages the stereoselectivity of oxidoreductases, such as carbonyl reductases and alcohol dehydrogenases, to control the formation of new stereocenters.
Biocatalytic reduction has proven highly effective in achieving exceptional diastereoselectivity and enantioselectivity in the synthesis of cyclopentane-1,3-diol derivatives. A notable strategy involves a stepwise reduction process where a prochiral 2,2-disubstituted cyclopentane-1,3-dione is first reduced to a chiral 3-hydroxycyclopentanone (B2513457), which is then further reduced to the corresponding diol. researchgate.net This method allows for the concise construction of complex molecules with multiple chiral centers. researchgate.netrsc.org
Research has demonstrated the synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with greater than 99% diastereomeric excess (dr). researchgate.net This was achieved through the enzymatic reduction of an enantiopure 2,2-disubstituted 3-hydroxycyclopentan-1-one, which itself was prepared via a highly stereoselective enzymatic reduction of the corresponding diketone. researchgate.net For instance, the reduction of 2-methyl-2-benzyl-1,3-cyclopentanedione using an engineered carbonyl reductase can afford the (2S,3S)-hydroxyketone with high stereoselectivity. researchgate.net Subsequent reduction of this intermediate yields the diol with precise stereochemical control.
Table 1: Enzymatic Reduction of 2-Methyl-2-benzyl-1,3-cyclopentanedione
| Enzyme | Substrate | Product | Stereoisomeric Ratio | Reference |
| Engineered Carbonyl Reductase (M4) | 2-Methyl-2-benzyl-1,3-cyclopentanedione | (2S,3S)-2-Methyl-2-benzyl-3-hydroxycyclopentanone | >98% | researchgate.net |
The stereochemical outcome of the enzymatic reduction, particularly achieving cis-selectivity, is highly dependent on the specific enzyme used and its inherent structural properties. Modifying an enzyme's active site can alter its substrate specificity and stereoselectivity. This can be achieved through rational design or, more commonly, through directed evolution. For example, by modifying the hydroxyl group of a substrate, such as through acetylation, the stereoselectivity of the enzymatic reduction can be significantly influenced, leading to the formation of different stereoisomers, including the cis,cis-diol, in pure form. researchgate.net The selection of an appropriate biocatalyst is therefore crucial for directing the reaction towards the desired this compound isomer.
Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to enhance desired enzyme properties. researchgate.netcaltech.edu The process involves iterative rounds of gene mutagenesis to create libraries of enzyme variants, followed by high-throughput screening to identify mutants with improved characteristics such as activity, stability, and stereoselectivity. researchgate.net
This methodology has been successfully applied to develop biocatalysts for the synthesis of chiral 3-hydroxycycloketones, which are direct precursors to cis-cyclopentane-1,3-diols. researchgate.netrsc.org In one study, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) was engineered through structure-guided directed evolution. researchgate.net The resulting mutant, M4, exhibited a 23.9-fold increase in enzyme activity toward the model substrate 2-methyl-2-benzyl-1,3-cyclopentanedione, affording the corresponding (2S,3S)-hydroxyketone with excellent stereoselectivity (>98%). researchgate.net
In another example, an alcohol dehydrogenase from Thermoanaerobacter brockii (TbADH) was subjected to directed evolution to improve its ability to reduce 2,2-disubstituted cyclopenta-1,3-diones. rsc.org Mutants were generated that showed high activity and stereoselectivity for a range of substrates, producing the corresponding (2R,3S)-ketols with up to 99% enantiomeric excess (ee) and 99% de. rsc.org These engineered enzymes serve as valuable biocatalysts for accessing densely functionalized cyclopentanes that are precursors to the target diols. rsc.orgmdpi.com
Table 2: Performance Enhancement of Alcohol Dehydrogenase (TbADH) through Directed Evolution
| Enzyme Variant | Substrate | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Tb3 (Mutant) | 2-Cyanoethyl-2-methyl-cyclopenta-1,3-dione | (2R,3S)-2-Cyanoethyl-2-methyl-3-hydroxycycloketone | 90% | >99% | 92% | rsc.org |
Enzymatic Reduction of Cyclopentane-1,3-diones and 3-Hydroxycyclopentanones
Catalytic Hydrogenation Methods
Alongside biocatalytic routes, traditional chemical catalysis, particularly heterogeneous catalytic hydrogenation, offers a robust and scalable method for the synthesis of cyclopentane-1,3-diols from their corresponding diones. nih.govacs.org
The hydrogenation of cyclopentane-1,3-dione over ruthenium-on-carbon (Ru/C) catalysts is an effective method for producing cyclopentane-1,3-diol. nih.govacs.orgnih.gov This process typically involves a two-step reduction sequence where the dione (B5365651) is first converted to the intermediate 3-hydroxycyclopentanone, which is subsequently hydrogenated to the final diol product. nih.govacs.org
Systematic studies have optimized the reaction conditions to maximize the yield of cyclopentane-1,3-diol while suppressing side reactions like dehydration. nih.govnih.gov Optimal conditions have been identified as a temperature of approximately 100 °C and a hydrogen pressure of 50 bar in an isopropanol (B130326) solvent, which can provide a 78% yield of the diol. nih.govvulcanchem.com Under these kinetically controlled conditions, the hydrogenation reaction consistently produces a cis-trans diastereomeric ratio of approximately 7:3. nih.govresearchgate.net It is noted that at higher temperatures, the diol can undergo epimerization, favoring the formation of the more thermodynamically stable trans isomer. nih.govresearchgate.net This method's applicability has been demonstrated on a larger scale, showcasing its potential for industrial production. nih.govnih.gov
Table 3: Ruthenium-Catalyzed Hydrogenation of Cyclopentane-1,3-dione
| Catalyst | Substrate | Product | Temperature | H₂ Pressure | Solvent | Yield | cis:trans Ratio | Reference |
| Ru/C | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | 100 °C | 50 bar | Isopropanol | 78% | 7:3 | nih.govvulcanchem.com |
Ruthenium-Catalyzed Hydrogenation of Cyclopentane-1,3-dione Derivatives
Influence of Catalyst Loading and Solvent Systems on Reaction Outcome
The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol is significantly affected by the choice of catalyst, its loading, and the solvent system employed. nih.govacs.org In studies using a commercial Ruthenium-on-carbon (Ru/C) catalyst, the catalyst loading was found to be a critical parameter influencing both the reaction rate and selectivity. acs.org
Initial investigations often utilize a standard set of conditions, for example, a 10 wt% concentration of cyclopentane-1,3-dione in a solvent like isopropanol with a catalyst loading of approximately 5 wt% relative to the substrate. nih.govacs.org A decrease in the Ru/C catalyst loading to 2.0 wt% resulted in a markedly reduced reaction rate and a lower selectivity towards the desired diol product. nih.govresearchgate.net Conversely, increasing the catalyst loading to 10.2 wt% can slightly improve catalytic performance but may be offset by higher costs. acs.org An increased catalyst amount can also slowly shift the isomeric ratio of the diol product over extended reaction times. acs.org
The solvent system also plays a crucial role. While isopropanol is a common choice, tetrahydrofuran (B95107) (THF) has been identified as a particularly effective solvent in the hydrogenation of 4-hydroxycyclopent-2-enone, a bio-derived precursor, leading to higher carbon yields of 1,3-cyclopentanediol (B3029237). nih.govresearchgate.net The use of THF was reported as a key factor in achieving high yields with Ru/C and Raney Nickel catalysts. researchgate.net
Table 1: Effect of Catalyst Loading on Hydrogenation of Cyclopentane-1,3-dione Data derived from studies using Ru/C catalyst in isopropanol.
| Catalyst Loading (wt% vs. Substrate) | Effect on Reaction Rate | Effect on Selectivity | Citation |
| 2.0% | Significantly Reduced | Notably Decreased | nih.govresearchgate.net |
| 5.0% | Standard / Baseline | High | nih.govacs.org |
| 10.2% | Slightly Increased | High; may alter cis/trans ratio over time | acs.org |
Control over cis/trans Ratio via Temperature and Pressure Optimization
The stereochemical outcome of the hydrogenation of cyclopentane-1,3-dione, specifically the ratio of cis to trans isomers of cyclopentane-1,3-diol, is highly dependent on reaction temperature and H₂ pressure. nih.govacs.org During hydrogenation with a Ru/C catalyst, the cis-diastereomer is the kinetically favored product, typically forming in a natural ratio of approximately 7:3 (cis:trans). nih.govresearchgate.netvulcanchem.com
However, this ratio can be altered by modifying the reaction conditions. Elevated temperatures, in particular, can lead to the epimerization of the diol product, which favors the formation of the more thermodynamically stable trans isomer. nih.govresearchgate.netvulcanchem.com For instance, while a temperature of 100°C is effective for the hydrogenation reaction, significantly higher temperatures can shift the equilibrium towards the trans product. researchgate.netvulcanchem.com This effect has been studied and explained from a thermodynamic perspective using DFT (Density Functional Theory). nih.govresearchgate.net
Optimal conditions for maximizing the yield of the kinetically favored product while minimizing side reactions involved a temperature of 100°C and a pressure of 50 bar H₂. researchgate.netvulcanchem.com These optimized conditions have been shown to provide a 78% yield of cyclopentane-1,3-diol with a consistent 7:3 cis/trans ratio. nih.govvulcanchem.com
Table 2: Influence of Temperature on Diastereoselectivity
| Temperature | Predominant Isomer | cis/trans Ratio | Rationale | Citation |
| ~100°C | This compound | ~7:3 | Kinetic Control | nih.govresearchgate.netvulcanchem.com |
| Elevated (>100°C) | trans-Cyclopentane-1,3-diol | Shifts towards trans | Thermodynamic Control (Epimerization) | nih.govresearchgate.net |
Iron-Catalyzed Hydrogenation for Stereochemical Control
In the pursuit of more sustainable and cost-effective catalytic systems, earth-abundant metals like iron are being explored as alternatives to precious metals. sioc-journal.cn A pre-activated Knölker-type iron catalyst has been successfully used for the hydrogenative conversion of bio-based molecules like cyclopentane-1,3-dione (CPDO) and 4-hydroxycyclopent-2-enone (4-HCP) into their corresponding diols. researchgate.netinnosyn.com
This iron-based catalytic system demonstrates high selectivity for ketone reduction and, crucially, does not induce the unwanted dehydration side reactions that can occur with other methods. innosyn.com A significant feature of this methodology is the ability to influence the cis/trans ratio of the resulting diol by modifying the substituents on the catalyst's ligand. researchgate.netinnosyn.com
In studies hydrogenating CPDO in isopropanol, optimal reaction conditions were identified as 60°C and 10 bar H₂ pressure, which are considerably milder than those used with some heterogeneous catalysts. innosyn.com Under these conditions, the iron catalyst yielded cyclopentane-1,3-diol with a typical cis-to-trans ratio of approximately 70:30. innosyn.com
Bio-Based Feedstock Conversion to this compound
This compound has gained attention as a renewable chemical, as it can be synthesized from hemicellulosic biomass. researchgate.netacs.org The typical pathway begins with furfural (B47365), a platform molecule derived from the acidic treatment of xylose from hemicellulose. researchgate.netinnosyn.com
The established multi-step synthesis involves:
Hydrogenation of Furfural : Furfural is first converted to furfuryl alcohol. researchgate.net
Piancatelli Rearrangement : Under aqueous conditions, furfuryl alcohol undergoes a Piancatelli rearrangement to produce 4-hydroxycyclopent-2-enone (4-HCP). researchgate.netinnosyn.comrsc.org
Conversion to Diol Precursors : 4-HCP is a highly functionalized and reactive molecule. nih.gov It can be directly hydrogenated to cyclopentane-1,3-diol. researchgate.netinnosyn.com Alternatively, 4-HCP can be isomerized into the more chemically stable cyclopentane-1,3-dione (CPDO) using catalysts like the Ru Shvo catalyst. researchgate.netrsc.org
This bio-based route, transforming a hemicellulose derivative into a valuable cyclic diol, represents a significant step towards sustainable chemical manufacturing. researchgate.netresearchgate.net
Advanced Chemical Synthesis Techniques
Reduction of Cyclopentane-1,3-dione and its Functionalized Analogues
The reduction of cyclopentane-1,3-dione is a primary method for producing cyclopentane-1,3-diol. nih.gov This transformation is commonly achieved via catalytic hydrogenation using heterogeneous catalysts like Ru/C or homogeneous systems such as Knölker-type iron catalysts, as previously described. nih.govinnosyn.com These methods effectively reduce the two ketone functionalities to hydroxyl groups. nih.govinnosyn.com
For functionalized analogues, more specialized techniques can be employed to achieve high stereoselectivity. For example, the enzymatic reduction of 2,2-disubstituted cyclopentane-1,3-diones provides a pathway to highly pure diastereomers. researchgate.net Research has shown that the bioreduction of enantiopure 2,2-disubstituted 3-hydroxycyclopentanones can yield 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with a diastereomeric ratio greater than 99%. researchgate.net This highlights the power of biocatalysis in synthesizing complex, stereochemically defined cyclopentane-1,3-diol derivatives. researchgate.net
Asymmetric Dihydroxylation of Cyclopentene (B43876) and Substituted Cyclopentene Systems
Asymmetric dihydroxylation is a powerful strategy for installing two hydroxyl groups across a double bond with a high degree of stereocontrol, making it a key method for producing chiral diols. This technique can be applied to cyclopentene and its derivatives to synthesize enantiomerically enriched cyclopentane (B165970) diols.
The Sharpless asymmetric dihydroxylation, which typically uses osmium tetroxide (OsO₄) as the catalyst in conjunction with a chiral ligand, is a well-established method. researchgate.net In the context of cyclopentene systems, reacting a racemic cyclopentene derivative with a catalytic amount of potassium osmate (K₂OsO₄) and a chiral ligand such as (DHQD)₂PHAL can result in enantiomerically pure diols. rsc.org This process, known as kinetic resolution, allows for the separation of enantiomers by having one react faster than the other, leading to the formation of distinct, enantiopure diol products. rsc.org This approach is fundamental for accessing specific stereoisomers of substituted cyclopentane-1,3-diols that are valuable in asymmetric synthesis.
Palladium-Catalyzed Asymmetric Allylic Alkylation in cis-1,3-Cyclopentanediol Scaffold Construction
The palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective synthesis of building blocks leading to the cis-1,3-cyclopentanediol framework. nih.gov This strategy is particularly valuable for creating tertiary alcohol stereocenters, which are challenging to form using other methods. nih.gov
A notable application of this methodology is in the rapid and efficient synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. nih.gov The synthetic pathway is initiated by the palladium-catalyzed asymmetric alkylation of a silyl (B83357) enol ether (11). This key step establishes a chiral tertiary alcohol stereocenter in the resulting dioxanone (10). Subsequent intramolecular cyclization of this intermediate affords a cyclopentenone (9), which can then be converted to the target cis-1,3-diol scaffold. nih.gov
The choice of protecting groups is critical for the success of subsequent diastereoselective transformations to achieve the desired cis-1,3-diol framework. nih.gov For instance, the judicious selection of a ketal protecting group can optimize the diastereoselective formation of the final diol product. nih.gov
Table 1: Key Transformations in Pd-Catalyzed Synthesis of a cis-1,3-Cyclopentenediol Building Block nih.gov
| Step | Starting Material | Key Reagent/Catalyst | Intermediate/Product | Yield | Enantiomeric Excess (ee) |
| 1 | Silyl Enol Ether (11) | Palladium Catalyst | Chiral Dioxanone (10) | 95% | 87% |
| 2 | Chiral Dioxanone (10) | - | Cyclopentenone (9) | 73% (over 2 steps from allyl ketone) | - |
| 3 | Cyclopentenone (9) | - | cis-1,3-Cyclopentenediol (8) | 91% (over 5 steps from initial product) | - |
This synthetic route highlights the utility of the palladium-catalyzed AAA in generating crucial chiral intermediates for the construction of functionalized cis-1,3-cyclopentanediol systems, which are prevalent in numerous biologically active compounds. nih.gov
Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols for Complex Chirality Construction
The synthesis of 2,2-disubstituted cyclopentane-1,3-diols presents a significant challenge in organic chemistry, yet it is a highly desirable transformation for building complex molecules with multiple chiral centers. researchgate.net A particularly effective and environmentally friendly method involves a stepwise enzymatic reduction of cyclodiketones. acs.org
This methodology allows for the highly diastereoselective synthesis of a series of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols, achieving greater than 99% diastereomeric ratio (dr). researchgate.netacs.org The process begins with the highly stereoselective enzymatic reduction of 2,2-disubstituted cyclopentane-1,3-diones to produce enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones. A subsequent enzymatic reduction of these hydroxyketones yields the target diols. researchgate.net
The stereochemical outcome of the reduction can be significantly influenced by the modification of functional groups within the substrate. For example, in the case of 2-benzyl-2-methyl-3-oxocyclopentyl acetate, the acetylation of the hydroxyl group plays a crucial role in directing the stereoselectivity of the reduction. researchgate.netacs.org This influence allows for the selective formation of trans,cis-, trans,trans-, and cis,cis-2-benzyl-2-methyl-cyclopentane-1,3-diols in stereomerically pure forms. acs.org This biocatalytic approach provides a practical route to these valuable chiral building blocks in a single stereoisomeric form, demonstrating its power in the construction of complex chirality. researchgate.netacs.org
Table 2: Stereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols researchgate.netacs.org
| Starting Material | Method | Key Feature | Product | Stereochemical Outcome |
| 2,2-Disubstituted Cyclopentane-1,3-diones | Stepwise Enzymatic Reduction | Desymmetrization of prochiral diketones | Enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones | High enantioselectivity |
| Enantiopure 2,2-disubstituted 3-hydroxycyclopentane-1-ones | Enzymatic Reduction | Stepwise ketone reduction | 2,2-Disubstituted trans,cis-cyclopentane-1,3-diols | >99% dr |
| 2-Benzyl-2-methyl-3-oxocyclopentyl acetate | Enzymatic Reduction | Acetylation of hydroxyl group | trans,cis-, trans,trans-, and cis,cis-2-benzyl-2-methyl-cyclopentane-1,3-diols | Stereomerically pure forms |
Theoretical and Computational Investigations of Conformational Landscapes
Computational chemistry provides powerful tools to map the potential energy surface of a molecule and identify its stable conformers. For this compound, a combination of ab initio, molecular mechanics, and density functional theory calculations has been employed to predict its low-energy shapes.
Early and detailed computational studies on this compound have utilized both ab initio and molecular mechanics methods to explore its conformational possibilities. researchgate.net These calculations consistently identified two primary low-energy conformations. researchgate.net In both of these preferred structures, the cyclopentane ring adopts an envelope or half-chair pucker, and crucially, both hydroxyl groups occupy pseudo-axial positions. researchgate.net This arrangement allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which significantly stabilizes these conformations.
Conversely, conformations where the hydroxyl groups are in pseudo-equatorial positions were also calculated but found to be considerably higher in energy. The energy difference between the diaxial and diequatorial conformers was calculated to be approximately 4.0 kcal/mol, highlighting a strong preference for the diaxial arrangement. researchgate.net
Table 1: Calculated Low-Energy Conformations of this compound This table summarizes the findings from ab initio and molecular mechanics calculations.
| Conformer Description | Hydroxyl Group Orientation | Relative Energy (kcal/mol) | Key Stabilizing Factor |
|---|---|---|---|
| Conformer A | Diaxial | ~0 | Intramolecular Hydrogen Bonding |
| Conformer B | Diaxial | ~0 | Intramolecular Hydrogen Bonding |
| Conformer C | Diequatorial | ~4.0 | - |
| Conformer D | Diequatorial | ~4.0 | - |
Density Functional Theory (DFT) has become a standard tool for obtaining accurate energetic and geometric information for organic molecules. For this compound and related structures, DFT calculations, often using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G(d,p)), have been used to corroborate and refine the findings from other computational methods. caltech.eduresearchgate.net
These studies confirm that the diaxial conformer is the most stable, primarily due to the stabilizing influence of the intramolecular hydrogen bond. DFT has been effectively used to rationalize the thermodynamic aspects of reactions involving cyclopentane-1,3-diols, where the relative stability of conformers influences product distributions. researchgate.netnih.gov For instance, in the hydrogenation of cyclopentane-1,3-dione, the cis-to-trans ratio of the resulting diol product can be understood from a thermodynamic perspective using DFT to calculate the energies of the different isomers and their conformers. researchgate.netnih.gov The solvent environment is also a critical factor, as it can modulate the strength and importance of intramolecular hydrogen bonding, thereby shifting the conformational equilibrium.
The cyclopentane ring is characterized by a balance of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Unlike the strain-free chair conformation of cyclohexane, any conformation of cyclopentane has some inherent strain. The ring puckers into non-planar shapes, such as the envelope and half-chair conformations, to alleviate some of this strain.
Spectroscopic Probing of Conformational Equilibria
While computational methods provide a theoretical picture of conformational landscapes, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer experimental validation and quantification of conformer populations in solution.
¹H NMR spectroscopy is a powerful experimental method for determining the conformational equilibria of cyclic compounds in solution. For this compound, detailed analysis of its 400 MHz ¹H NMR spectrum has been performed in various solvents. researchgate.net Because the rate of interconversion between the different ring conformers is fast on the NMR timescale at room temperature, the observed spectrum is a weighted average of the spectra of the individual conformers.
By analyzing the vicinal (three-bond) proton-proton coupling constants (³JHH), researchers can determine the relative populations of the contributing conformers. researchgate.net This is based on the Karplus relationship, which correlates the magnitude of the ³JHH coupling to the dihedral angle between the coupled protons. A detailed analysis confirmed that in solution, this compound exists as a mixture of the two preferred diaxial conformations. researchgate.net
The complete analysis of the ¹H NMR spectrum of this compound requires iterative computer analysis and simulation to extract all the coupling constants and precise chemical shifts. researchgate.net The experimentally determined ³JHH values are then compared to the theoretical coupling constants calculated for the computationally optimized geometries of each possible conformer (e.g., diaxial and diequatorial forms). researchgate.netcaltech.edu
For the cyclopentane system, it was found that standard Karplus equations were not sufficiently accurate for the C-CH₂-CH₂-C fragment. Consequently, a refined equation was developed based on data from rigid cyclic compounds to allow for a more precise determination of the conformer populations of this compound. researchgate.net The excellent agreement between the experimental couplings and those calculated for a weighted average of the diaxial conformers provides strong evidence for their predominance in solution. researchgate.net Specific NMR data, such as that obtained in DMSO-d₆, shows characteristic chemical shifts and coupling patterns that reflect this averaged conformation. nih.gov
Table 2: Representative ¹H NMR Data for this compound in DMSO-d₆ This table presents typical NMR parameters observed for the compound, reflecting its averaged conformation in solution. nih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | 4.45 | d | 4.7 |
| CHOH | 3.98 | m | - |
| CH₂ (axial-like) | 2.01 | dt | J₁ = 13.4, J₂ = 6.8 |
| CH₂ (mixed) | 1.55-1.62 | m | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Population Determination
Lanthanide Induced Shift (LIS) Investigations for Conformation Elucidation
Lanthanide-induced shift (LIS) NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. osti.gov This method involves the addition of a lanthanide shift reagent, typically a complex of a lanthanide ion such as Ytterbium(III) (Yb³⁺), to the sample. researchgate.netrsc.org The paramagnetic lanthanide ion interacts with the hydroxyl groups of this compound, causing significant shifts in the NMR signals of the nearby protons and carbons. researchgate.netrsc.org The magnitude of these induced shifts is dependent on the distance and angle between the lanthanide ion and the observed nucleus, providing valuable data for determining the molecule's three-dimensional structure in solution. rsc.org
In the case of cyclopentanol (B49286) and its diol derivatives, including cis-cyclopentane-1,2-diol, LIS studies have been instrumental. researchgate.netrsc.org For these investigations, Yb(fod)₃ is often used to induce shifts in both ¹H and ¹³C NMR spectra. researchgate.netrsc.org To isolate the paramagnetic contribution to the shift, diamagnetic complexation shifts are evaluated using a similar complex with a diamagnetic ion like Lanthanum(III) (La³⁺). researchgate.netrsc.org The resulting pseudocontact shifts are then compared with theoretical values calculated for different possible conformations. rsc.org
Influence of Solvent Environment on Conformational Stability and Interconversion
The conformational stability and the equilibrium between different conformers of this compound are significantly influenced by the solvent environment. Research has shown that changes in Gibbs free energy indicate that the solvent can affect the stability of different conformations. The polarity of the solvent plays a crucial role in mediating intermolecular interactions between the diol and solvent molecules, which in turn affects the intramolecular hydrogen bonding landscape.
For example, in a non-polar solvent, intramolecular hydrogen bonding is more likely to be the dominant stabilizing interaction. Conversely, in a polar, protic solvent, intermolecular hydrogen bonding with the solvent can compete with and potentially disrupt the intramolecular hydrogen bond, leading to a shift in the conformational equilibrium. Studies on the related cis-cyclohexane-1,3-diol have shown that the Gibbs free energy change for the diequatorial to diaxial equilibrium varies significantly with the solvent, ranging from 0.1 kcal mol⁻¹ in carbon tetrachloride to 2.7 kcal mol⁻¹ in aqueous solution, favoring the diequatorial conformation. researchgate.net This highlights the profound impact the solvent can have on the conformational preferences of cyclic diols.
The choice of solvent has also been shown to be critical in chemical reactions involving cyclopentane diols. For instance, in the hydrogenation of 3-hydroxycyclopentanone to cyclopentane-1,3-diol, using tetrahydrofuran as a solvent instead of water or methanol (B129727) significantly improved the reaction. nih.gov This demonstrates that the solvent not only influences the conformational state of the molecule but also its reactivity.
Intramolecular Interactions and Their Stereochemical Consequences
Role of Intramolecular Hydrogen Bonding in Stabilizing cis-Configuration
Intramolecular hydrogen bonding plays a significant role in stabilizing the cis-configuration of cyclopentane-1,3-diol. This occurs when a hydrogen atom of one hydroxyl group forms a bond with the oxygen atom of the other hydroxyl group within the same molecule. This interaction is particularly favorable in the cis isomer, where the two hydroxyl groups are on the same side of the cyclopentane ring, allowing them to come into close proximity.
The stabilizing effect of intramolecular hydrogen bonding in the cis-isomer has been contrasted with the trans-isomer, where such bonding is not observed because the hydroxyl groups are on opposite sides of the ring and are thus too far apart to interact. nih.gov This difference in intramolecular interactions contributes to the distinct physical and chemical properties of the two isomers.
Axial-Equatorial Hydroxyl Orientations and Reduced Steric Strain
The cyclopentane ring is not planar and adopts puckered conformations, such as the envelope and half-chair forms, to relieve ring strain. pressbooks.pub In this compound, the hydroxyl substituents can occupy either axial or equatorial positions. Density Functional Theory (DFT) calculations have shown that axial-equatorial orientations of the hydroxyl groups in this compound can lead to reduced steric strain.
Chemical Transformations and Reaction Mechanisms of Cis Cyclopentane 1,3 Diol
Oxidation Reactions
The oxidation of cis-cyclopentane-1,3-diol is a key transformation, leading to the formation of cyclopentane-1,3-dione, a valuable building block in organic synthesis. google.com
Conversion to Cyclopentane-1,3-dione: Reagents, Conditions, and Yields
The oxidation of this compound to cyclopentane-1,3-dione can be achieved using various oxidizing agents and reaction conditions. While specific yields for the direct oxidation of this compound are not extensively detailed in the provided search results, related transformations provide insights into effective reagents. For instance, the oxidation of vicinal diols to α-hydroxy ketones has been successfully carried out using hydrogen peroxide with a manganese catalyst. nih.gov The hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been studied, indicating the reverse reaction is a key process. nih.govacs.org
Commonly, the synthesis of cyclopentane-1,3-dione starts from other precursors. google.com However, the oxidation of the diol is a recognized synthetic route. google.com The selection of reagents is crucial to achieve high yields and avoid over-oxidation or side reactions.
Table 1: Reagents for Oxidation of Diols
| Reagent/Catalyst System | Substrate Example | Product | Notes |
|---|---|---|---|
| H₂O₂ / Mn(ClO₄)₂ | Cyclic 1,2-diols | α-hydroxy ketones | Selective conversion with limited further oxidation. nih.gov |
| Ru/C | Cyclopentane-1,3-dione | This compound | Hydrogenation reaction, the reverse of oxidation. nih.govacs.org |
Mechanistic Pathways Involving Radical Intermediates and Planar Transition States
The mechanism of oxidation reactions can proceed through various pathways, including those involving radical intermediates. While the direct oxidation of this compound to the dione (B5365651) is not explicitly detailed with a radical mechanism in the search results, the oxidation of related compounds provides a basis for understanding potential pathways.
The oxidation of enols and enolates, which are tautomers of ketones, can proceed via one-electron oxidation to form radical cations. researchgate.net These radical intermediates can then undergo further reactions. In the context of diol oxidation, a mechanism involving a radical intermediate could be initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups.
The stereochemistry of the starting material and product suggests that the reaction may proceed through a transition state that influences the orientation of the reacting groups. For cyclic systems, the relative stability of cis and trans isomers is a significant factor. quora.compressbooks.pub In reactions involving cyclic intermediates, the formation of a planar or near-planar transition state can be a key determinant of the product's stereochemistry.
Reduction and Substitution Reactions
Beyond oxidation, this compound can undergo reduction and nucleophilic substitution reactions, further demonstrating its utility as a synthetic intermediate.
Further Reduction to Cyclopentane (B165970)
The complete reduction of this compound to cyclopentane involves the removal of both hydroxyl groups. This transformation typically requires strong reducing agents capable of cleaving C-O bonds. While direct methods for the reduction of this compound to cyclopentane are not detailed in the provided results, the reduction of related cyclic ketones and diols to their corresponding alkanes is a standard organic transformation. purdue.edu
Nucleophilic Substitution of Hydroxyl Groups (e.g., Chlorination, Bromination)
The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. oapen.org For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the diol to the corresponding dichloro- or dibromo-cyclopentane.
The reactivity of the hydroxyl groups can be influenced by their stereochemical orientation (cis in this case). The mechanism of these substitution reactions can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the structure of the substrate. purdue.edu
Stereochemical Retention in Substitution Processes
The stereochemical outcome of a nucleophilic substitution reaction is a critical aspect. In some cases, the reaction can proceed with retention of configuration, meaning the incoming nucleophile takes the same stereochemical position as the leaving group. This is often observed in Sₙ1-type reactions that proceed through a carbocation intermediate, where the nucleophile can attack from either face of the planar carbocation, though solvent effects and ion pairing can influence the stereochemical outcome. purdue.edusit.edu.cn
For this compound, a substitution reaction that proceeds with retention of configuration at both stereocenters would yield a cis-disubstituted cyclopentane. The specific conditions and the nature of the nucleophile and leaving group play a crucial role in determining the stereoselectivity of the reaction. purdue.eduresearchgate.net
Epimerization and Diastereoselective Interconversion
The stereochemical configuration of cyclopentane-1,3-diol is a critical factor influencing its reactivity and potential applications. The interconversion between its cis and trans diastereomers through epimerization is a key transformation governed by thermodynamic and kinetic factors.
Under certain conditions, this compound can be converted to its more thermodynamically stable trans isomer. This epimerization can be induced thermally or with the aid of a catalyst. For instance, during the hydrogenation of cyclopentane-1,3-dione, the cis-diol is the kinetically favored product. nih.gov However, at elevated temperatures, typically 120 °C or higher, the epimeric equilibrium begins to shift, favoring the formation of the trans-diol. acs.org The rate of this epimerization increases with temperature, and at 160 °C, an equilibrium is reached with a cis-to-trans ratio of approximately 48:52. acs.org The presence of a ruthenium on carbon (Ru/C) catalyst is essential for this epimerization to occur under these conditions. acs.org
It has also been observed that in the context of polyester (B1180765) synthesis, the ester bonds of the cyclopentane end-groups in polymers derived from cis-1,3-cyclopentanediol become labile at temperatures as low as 180 °C. rsc.org This lability can lead to side reactions, including dehydration. rsc.org In contrast, the trans-isomer exhibits greater thermal stability, withstanding temperatures up to 200 °C before significant dehydration of the alcohol end-groups occurs. rsc.org
While the trans isomer is generally the more stable, innovative methods have been developed to selectively generate the less stable cis-diol from the trans isomer. nih.govorganic-chemistry.org This is achieved through a strategy known as transient thermodynamic control, which utilizes hydrogen atom transfer (HAT) photocatalysis in the presence of a boronic acid. nih.govorganic-chemistry.org
The epimerization of cyclopentane-1,3-diol is a classic example of the interplay between kinetic and thermodynamic control. The hydrogenation of cyclopentane-1,3-dione kinetically favors the formation of the cis-diol. nih.gov This is often the case in catalytic hydrogenations of cyclic ketones, where the hydride approaches from the less sterically hindered face.
However, the thermodynamic equilibrium favors the trans-diol. This preference can be rationalized by considering the steric and electronic interactions within the molecule. The trans configuration allows for a more stable, lower-energy conformation of the cyclopentane ring with the hydroxyl groups in pseudo-equatorial positions, minimizing steric strain.
The selective generation of the cis-diol via transient thermodynamic control highlights how the energy landscape of a reaction can be manipulated. nih.gov By introducing a reagent (boronic acid) that selectively stabilizes one diastereomer, the thermodynamic landscape is temporarily altered, allowing for the formation of what would otherwise be the less favorable product. nih.govorganic-chemistry.org This demonstrates that the outcome of a reaction is not solely dependent on the inherent stabilities of the reactants and products but can be influenced by the reaction conditions and the presence of mediating species.
Polymerization Reactions and Their Mechanistic Aspects
This compound is a valuable monomer for the synthesis of high-molecular-weight polyesters, offering a bio-based building block for advanced materials. nih.govacs.org Its rigid, cyclic structure can impart unique thermal and mechanical properties to the resulting polymers. vulcanchem.com
This compound can be used in polycondensation reactions with various dicarboxylic acids or their derivatives to produce polyesters. rsc.org Despite some limitations related to its thermal stability, high-molecular-weight polyesters with molecular weights exceeding 10 kg mol⁻¹ have been successfully synthesized. rsc.orgresearchgate.net The properties of these polyesters are influenced by the stereochemistry of the diol. For instance, the degradation temperature of polyesters made from cyclopentane-1,3-diol is affected by the cis-trans ratio of the cyclopentane units, with the ester groups of cis-units being more susceptible to thermal decomposition. nih.gov
The synthesis of polyesters from this compound is typically achieved through melt polycondensation. frontiersin.org To circumvent issues related to the volatility of the monomer and its limited thermal stability, a common strategy involves the initial synthesis of pre-polymers or trimers. rsc.org These trimers are formed by reacting the diol with an acid chloride. rsc.org
The polymerization is then carried out under thin-film polycondensation conditions at elevated temperatures, for example, at 180 °C. rsc.org During the polymerization of cis-1,3-cyclopentanediol, the ester bonds of the cyclopentane end-groups can become labile, leading to the generation of carboxylic acid end-groups and 3-cyclopentenol. rsc.org These thermal dehydration reactions produce double bond end-groups, which can then participate in cross-linking reactions, such as cross-coupling and Diels-Alder reactions, leading to an increase in the molecular weight of the polymer. rsc.org
The mechanism of polycondensation involves the repeated formation of ester linkages between the hydroxyl groups of the diol and the carboxylic acid groups of the co-monomer. This process is typically catalyzed by a metal catalyst and driven to completion by the removal of a small molecule byproduct, such as water or methanol (B129727), often under vacuum.
Interactive Data Table: Epimerization of Cyclopentane-1,3-diol
| Condition | Starting Isomer | Predominant Product | Key Reagents/Catalysts | Yield (%) | Reference |
| Elevated Temperature (160 °C) | cis | trans | Ru/C | Equilibrium Mixture (cis:trans 48:52) | acs.org |
| Transient Thermodynamic Control | trans | cis | Photocatalyst, Boronic Acid | 58 | nih.govprinceton.edu |
Interactive Data Table: Polymerization of Cyclopentane-1,3-diol
| Monomers | Polymerization Method | Temperature (°C) | Resulting Polymer | Molecular Weight (kg mol⁻¹) | Reference |
| This compound and Dicarboxylic Acid Derivative | Thin-film Polycondensation | 180 | Polyester | >10 | rsc.org |
| trans-Cyclopentane-1,3-diol and Dicarboxylic Acid Derivative | Thin-film Polycondensation | up to 200 | Polyester | >10 | rsc.org |
Influence of cis-Configuration on Polymer Chain Rigidity and Thermal Stability
In polymers derived from cycloaliphatic diols, the trans-isomer is generally associated with a more linear and rigid polymer chain structure. This increased rigidity facilitates more efficient chain packing, leading to higher crystallinity, and consequently, higher glass transition temperatures (Tg) and melting temperatures (Tm). aimspress.comaimspress.com Conversely, the cis-configuration introduces a "kink" or a non-linear geometry into the polymer backbone. aimspress.comaimspress.com This disruption in chain linearity hinders regular packing, resulting in polymers that are typically amorphous with lower glass transition temperatures. aimspress.comaimspress.comswaminathansivaram.in For instance, a study on poly(butylene cyclopentane dicarboxylate) (PBCP) found that the polymer synthesized from the pure cis-isomer was amorphous with a Tg of -44°C, whereas a version made with a 50/50 cis/trans mixture was also amorphous but had a higher Tg of -15°C. swaminathansivaram.in
Research on polyesters derived from 1,3-cyclopentanediol (B3029237) (CPdiol) has revealed a significant disparity in thermal stability between the cis and trans isomers. Polyesters incorporating the trans-CPdiol moiety exhibit good thermal stability, remaining stable up to 200°C. rsc.orgresearchgate.net However, the cis-CPdiol segment is markedly less stable. innosyn.com The ester groups connected to cis-1,3-cyclopentanediol units are more susceptible to thermal degradation through dehydrative decomposition compared to their trans counterparts. nih.govresearchgate.net This inherent instability of the cis-isomer makes its use in high-temperature melt polycondensation reactions challenging, as it can lead to degradation and undesirable side reactions at lower temperatures than the trans-isomer. vt.edu
The general trend observed is that a higher proportion of trans-cycloaliphatic monomers enhances the crystallinity and thermal stability of the resulting polyester. innosyn.com This principle is well-documented for analogous six-membered ring systems like 1,4-cyclohexanedimethanol (B133615) (CHDM), where increasing the trans-isomer content significantly raises the polymer's melting point. mdpi.com
Table 1: Effect of Cycloaliphatic Isomer Configuration on Polyester Thermal Properties
| Polymer System | Isomer Configuration | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |
|---|---|---|---|---|
| Poly(butylene cyclopentane dicarboxylate) (PBCP) swaminathansivaram.in | cis | -44°C | Amorphous | Amorphous |
| Poly(butylene cyclopentane dicarboxylate) (PBCP) swaminathansivaram.in | cis/trans (50/50) | -15°C | Amorphous | Amorphous |
| General Cycloaliphatic Polyesters aimspress.comaimspress.com | High trans content | Higher | Higher | Semicrystalline |
Thermal Dehydration and Cross-Linking Pathways in Polymerization
The limited thermal stability of this compound is a critical factor during polymerization, particularly in melt polycondensation processes conducted at elevated temperatures. Unlike its more stable trans counterpart, the cis-isomer is prone to specific degradation pathways, primarily thermal dehydration, which in turn can lead to subsequent cross-linking reactions. rsc.orgresearchgate.net
Detailed studies on the polycondensation of 1,3-cyclopentanediol have shown that significant side reactions occur when the cis-isomer is present. rsc.orgresearchgate.net At temperatures as low as 180°C, the ester bonds of the cis-cyclopentane end-groups become labile. This leads to the generation of carboxylic acid end-groups and the elimination of 3-cyclopentenol. rsc.orgresearchgate.net
The primary degradation pathway is the thermal dehydration of the diol unit within the polymer chain. This elimination of water creates unsaturation in the form of a double bond within the cyclopentyl ring structure. rsc.orgresearchgate.net The formation of these unsaturated sites within the polymer backbone or at chain ends is a pivotal event, as it introduces reactive functionalities that can participate in further reactions.
These newly formed double bonds facilitate intermolecular cross-linking, which can lead to an increase in molecular weight, gelation, and the formation of an insoluble polymer network. rsc.orgresearchgate.netrsc.org Two principal mechanisms for this cross-linking have been identified:
Diels-Alder Reactions: The in-situ formation of cyclopentadiene (B3395910) or related dienophilic/dienic structures through dehydration opens the possibility for [4+2] cycloaddition reactions. rsc.orgresearchgate.net In a Diels-Alder reaction, a conjugated diene reacts with an alkene (a dienophile) to form a six-membered ring. wikipedia.org In this context, a cyclopentene (B43876) ring with a double bond could potentially act as a dienophile, reacting with a diene formed elsewhere, or a cyclopentadiene unit could act as the diene, leading to the formation of robust covalent cross-links between polymer chains. rsc.orgresearchgate.netwikipedia.org
These degradation and cross-linking pathways are significantly less pronounced with trans-1,3-cyclopentanediol, which shows stability up to 200°C before dehydration of its alcohol end-groups begins to occur. rsc.orgresearchgate.net The propensity of the cis-isomer to undergo these reactions at lower temperatures presents a challenge for controlling the final polymer architecture and properties. Despite this, successful polymerization of this compound has been achieved under specific conditions, such as thin-film polycondensation at 180°C, yielding high molecular weight polyesters by carefully managing these side reactions. rsc.orgresearchgate.net
Table 2: Key Thermal Reactions in the Polymerization of this compound
| Reaction | Onset Temperature | Consequence |
|---|---|---|
| Ester Bond Labilization / Cleavage rsc.orgresearchgate.net | ~180°C | Generation of carboxylic acid end-groups and 3-cyclopentenol. |
| Thermal Dehydration rsc.orgresearchgate.netinnosyn.com | ~180°C | Formation of double bonds within the cyclopentane ring. |
Advanced Spectroscopic Characterization and Analytical Methodologies for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For cis-cyclopentane-1,3-diol, both ¹H and ¹³C NMR provide critical data for stereochemical assignment.
Comprehensive ¹H NMR and ¹³C NMR Spectral Assignment and Interpretation for Stereochemical Elucidation
The stereochemistry of cyclopentane-1,3-diols can be unequivocally determined through detailed analysis of their NMR spectra. researchgate.netnih.gov The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. In a study using a 300 MHz spectrometer with DMSO-d6 as the solvent, the hydroxyl protons (OH) appear as a doublet at δ 4.45 ppm, and the methine protons (CHOH) are observed as a multiplet at δ 3.98 ppm. acs.org The methylene (B1212753) protons of the cyclopentane (B165970) ring show complex splitting patterns, with one proton appearing as a doublet of triplets at δ 2.01 ppm. acs.org
The ¹³C NMR spectrum provides further confirmation of the cis configuration. The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. In copolymers containing 1,3-cyclopentane units, the chemical shifts for the cis isomer are distinct from the trans isomer. For instance, in certain copolymers, the C1',3'-cis carbon signal appears at 37.43 ppm, while the C1',3'-trans signal is found at 36.02 ppm. mdpi.com Similarly, the C4',5'-cis and C4',5'-trans signals are observed at 30.19 ppm and 31.43 ppm, respectively. mdpi.com The chemical shift differences between cis and trans isomers arise from the different spatial arrangements of the substituents. cdnsciencepub.com
Interactive Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| OH | 4.45 | DMSO-d6 | d | 4.7 | acs.org |
| CHOH | 3.98 | DMSO-d6 | m | - | acs.org |
| CH₂ | 2.01 | DMSO-d6 | dt | J₁= 13.4, J₂= 6.8 | acs.org |
Interactive Table 2: ¹³C NMR Spectral Data for cis and trans-1,3-Cyclopentane Units in Copolymers
| Carbon | Isomer | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| C1',3' | cis | 37.43 | mdpi.com |
| C1',3' | trans | 36.02 | mdpi.com |
| C4',5' | cis | 30.19 | mdpi.com |
| C4',5' | trans | 31.43 | mdpi.com |
| C2' | cis | 39.5 | mdpi.com |
| C2' | trans | 37.62 | mdpi.com |
Analysis of Solvent-Induced Chemical Shifts
The conformation of this compound in solution can be influenced by the solvent, which in turn affects the NMR chemical shifts. researchgate.net Studies on related diols, such as cis-cyclohexane-1,3-diol, have shown that in polar solvents, the diequatorial conformation is favored. liverpool.ac.uk However, in less polar solvents like CDCl₃, an equilibrium between the diequatorial and diaxial conformers exists, with the latter being stabilized by an intramolecular hydrogen bond. liverpool.ac.uk While specific data for solvent-induced shifts of this compound is not detailed in the provided search results, the principles observed in similar cyclic diols suggest that a similar solvent-dependent conformational equilibrium is likely. This conformational flexibility would lead to changes in proton and carbon chemical shifts as the solvent polarity is varied. liverpool.ac.uk
Evolution of Methodologies for Microstructure Elucidation in Related Copolymers
The elucidation of the microstructure of copolymers containing diol units has evolved significantly with advancements in NMR techniques. mdpi.comkpi.ua High-resolution ¹³C NMR, in particular, has proven to be a powerful method for determining monomer distribution and stereochemical arrangements in polymer backbones. kpi.ua For complex copolymers, such as those derived from cyclic olefins, one- and two-dimensional NMR techniques are employed to assign the intricate spectra. mdpi.com The development of methodologies for assigning these complex spectra often involves synthesizing a series of copolymers with varying comonomer content and using catalysts with different symmetries to aid in the spectral interpretation. mdpi.com These advanced NMR approaches are crucial for understanding the relationship between a polymer's microstructure and its physical and chemical properties. kpi.ua
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and fragmentation patterns of compounds.
Molecular Ion Peak Analysis and Fragmentation Patterns
The mass spectrum of this compound, with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol , would be expected to show a molecular ion peak (M⁺) at m/z 102. nih.govnist.gov However, for alcohols, the molecular ion peak can be small or even absent. libretexts.org Common fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (H₂O), which would result in a peak at m/z 84 (M-18). libretexts.org While a specific fragmentation pattern for this compound is not detailed, general principles of mass spectrometry for alcohols suggest these characteristic fragmentation pathways. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum is the O-H stretching vibration. spectrabase.comthermofisher.com Due to the cis configuration, the two hydroxyl groups are in close proximity, allowing for the formation of an intramolecular hydrogen bond. vaia.com This internal hydrogen bonding weakens the O-H bond, causing the stretching frequency to appear at a lower wavenumber compared to a free, non-hydrogen-bonded hydroxyl group. vaia.com This band is notable because its position does not change significantly upon dilution, which is a key indicator of intramolecular, as opposed to intermolecular, hydrogen bonding. vaia.com In contrast, the trans-isomer, where the hydroxyl groups are too far apart for intramolecular hydrogen bonding, does not show this feature. vaia.com
Interactive Table 3: Characteristic IR Absorption for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Key Feature | Reference |
|---|---|---|---|---|
| O-H | Stretching | Lower frequency than free O-H | Intramolecular hydrogen bonding | vaia.com |
Chromatographic Methods for Isomeric Separation and Purity Assessment
Chromatographic techniques are indispensable in the analysis of this compound, providing critical information on isomeric composition and purity. These methods are essential for quality control in both research and industrial applications.
Gas Chromatography (GC) for cis/trans Ratio Determination and Enantiomeric Enrichment
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. americanpharmaceuticalreview.com In the context of Cyclopentane-1,3-diol, GC is particularly useful for determining the ratio of cis and trans isomers and for assessing the enantiomeric enrichment of chiral isomers.
The direct enantiomeric resolution of diols, including Cyclopentane-1,3-diol, can be achieved without derivatization using a chiral polysiloxane stationary phase in capillary gas chromatography. sigmaaldrich.com This method allows for the separation and quantification of the different stereoisomers present in a sample. For instance, a commercial batch of 1,3-Cyclopentanediol (B3029237) was analyzed using chiral GC, revealing a composition of 12.12% cis and 85.58% trans isomers. rsc.org
The separation of enantiomers is accomplished through the use of chiral stationary phases, often based on derivatized cyclodextrins. gcms.cz These phases create a chiral environment within the GC column, leading to differential interactions with the enantiomers and resulting in their separation. The choice of the specific chiral stationary phase can significantly influence the separation efficiency. gcms.cz
GC coupled with mass spectrometry (GC-MS) provides an even more powerful tool for analysis. nih.govnih.gov This combination allows for the not only separation of the isomers but also their definitive identification based on their mass spectra. nih.govnih.gov
Table 1: GC Parameters for cis/trans Ratio and Enantiomeric Analysis of Cyclopentane-1,3-diol
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Capillary Gas Chromatography | sigmaaldrich.com |
| Stationary Phase | Chiral Polysiloxane | sigmaaldrich.com |
| Analysis Goal | Direct enantiomer resolution without derivatization | sigmaaldrich.com |
| Sample | Commercial 1,3-Cyclopentanediol | rsc.org |
| Result | 12.12% cis, 85.58% trans | rsc.org |
| Detector | Mass Spectrometer (MS) for GC-MS | nih.govnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis in Polymerization Studies
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is particularly valuable for the analysis of non-volatile and thermally labile compounds, which may not be suitable for GC analysis. americanpharmaceuticalreview.com
In the context of polymerization studies involving this compound, LC-MS is instrumental in identifying and characterizing degradation products. rsc.org For example, during the polycondensation of polyesters based on 1,3-Cyclopentanediol, LC-MS analysis can reveal the presence of degradation products. rsc.org The thermal instability of cis-1,3-Cyclopentanediol can lead to the formation of byproducts such as 3-cyclopentenol and carboxylic acid end-groups at elevated temperatures. rsc.org
The elution of a trimer of Cyclopentane-1,3-diol furanate in LC-MS has been shown to highlight the presence of small amounts of pentamer and heptamer, indicating side reactions during polymerization. researchgate.net Furthermore, LC-MS is a crucial tool for identifying unknown impurities and degradants in pharmaceutical and chemical manufacturing processes, ensuring the safety and quality of the final product. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the elemental composition determination of unknown degradation products. americanpharmaceuticalreview.comresearchgate.net
Table 2: LC-MS Applications in the Analysis of cis-Cyclopentane-1,3-diol
| Application | Analytical Focus | Findings | Reference |
|---|---|---|---|
| Polymerization Studies | Identification of degradation products | Thermal degradation of cis-1,3-cyclopentanediol leads to 3-cyclopentenol and carboxylic acid end-groups. | rsc.org |
| Polymerization Studies | Analysis of side-products | Detection of pentamers and heptamers in trimer preparations. | researchgate.net |
| Impurity Profiling | Characterization of unknown impurities and degradants | Provides structural information on low-level byproducts. | americanpharmaceuticalreview.com |
| Structural Elucidation | Accurate mass measurement | Facilitates the determination of elemental composition of degradation products. | americanpharmaceuticalreview.comresearchgate.net |
Applications of Cis Cyclopentane 1,3 Diol As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis and Chiral Pool Strategy
Asymmetric synthesis, a field that has rapidly progressed from a theoretical curiosity to a cornerstone of modern molecular synthesis, focuses on the creation of chiral compounds in high enantiomeric purity. ucl.ac.uk Within this discipline, the "chiral pool" strategy is a highly effective approach that utilizes readily available, naturally occurring chiral molecules as starting materials. uni-freiburg.de These building blocks, which include carbohydrates, amino acids, and terpenes, provide inherent stereocenters that can be transferred into a target molecule, offering an efficient pathway to enantiomerically pure products. uni-freiburg.degoogle.com cis-Cyclopentane-1,3-diol serves as a valuable component of this synthetic arsenal.
The defined stereochemistry of this compound makes it an excellent starting point for producing enantiomerically pure compounds and chiral intermediates. researchgate.net The synthesis of complex organic molecules often requires precise control over stereochemistry, and using a pre-existing chiral scaffold like this compound simplifies this process. researchgate.net Functionalized cyclopentanol (B49286) frameworks are a crucial structural motif in a wide array of biologically active natural products and pharmaceuticals. vulcanchem.com
Efficient methods, including biocatalysis, have been developed to produce substituted cyclopentane-1,3-diols in a single stereoisomeric form. wikipedia.org These techniques demonstrate the power of enzymatic reductions in establishing chirality concisely, providing a practical route to these important chiral building blocks. wikipedia.org The enantioselective synthesis of related scaffolds, such as a hydroxymethyl-cis-1,3-cyclopentenediol building block, further highlights the utility of this framework in accessing enantiopure intermediates for various total synthesis endeavors. vulcanchem.com
The rigid structure of the this compound moiety is instrumental in the construction of complex organic molecules where the three-dimensional arrangement of atoms is critical for function. researchgate.netvulcanchem.com By serving as a chiral building block, it allows chemists to introduce specific stereocenters into larger, more intricate structures with a high degree of control. researchgate.net
This approach has been successfully applied in the synthesis of numerous medicinally relevant natural and non-natural compounds. vulcanchem.com The utility of the cis-1,3-diol framework is particularly evident where the stereocontrolled formation of chiral centers, especially tertiary alcohols, is challenging. vulcanchem.com Advanced synthetic methods, such as palladium-catalyzed enantioselective allylic alkylation, have been employed to create functionalized cyclopentanol frameworks, enabling the construction of the desired cis-1,3-diol motif with high diastereoselectivity. vulcanchem.com This strategy has proven effective in the total synthesis of various biologically active products. vulcanchem.com
Synthesis of Biologically Relevant Molecules and Scaffolds
The this compound scaffold is a recurring motif in a variety of biologically significant molecules, underscoring its importance in medicinal chemistry and natural product synthesis. vulcanchem.com
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that contain a cyclopentane (B165970) ring. The this compound framework is a core structural feature of this family of molecules. vulcanchem.com For instance, certain synthetic routes toward prostaglandins utilize intermediates that establish this specific diol stereochemistry early in the process. vulcanchem.com The synthesis of prostaglandin (B15479496) F-alpha, in particular, is associated with this diol structure. researchgate.net Furthermore, synthetic pathways have been developed where a substituted cyclopentane-1,3-dione is transformed into a key intermediate for the synthesis of specialized prostaglandins, such as 8-methylprostaglandins. wikipedia.org
The structural motif of this compound is not limited to prostaglandins; it is also found in other classes of natural products and their synthetic analogs. vulcanchem.com
Furanocembranoid and Norcembranoid Diterpenes: These families of natural products, known for their complex structures and biological activities, often contain the cis-1,3-cyclopentanediol moiety as a key structural element. vulcanchem.com
Nucleoside Analogs: Many synthetic nucleoside analogs, which are important in antiviral and anticancer therapies, incorporate carbocyclic rings in place of the natural furanose sugar. The cyclopentane framework is a common choice, and molecules featuring the cis-1,3-diol arrangement on this ring are valuable as they can mimic the stereochemistry of natural nucleosides. vulcanchem.com
The table below lists representative natural products that contain the this compound scaffold.
| Class | Example Molecules |
| Prostaglandins | Prostaglandin 2 (PGE2), Prostaglandin 3 (PGF2α) vulcanchem.com |
| Furanocembranoid Diterpenes | Compound 4, Compound 5 vulcanchem.com |
| Norcembranoid Diterpenes | Compound 6, Compound 7 vulcanchem.com |
A modern application of the cyclopentane scaffold is in the design of inhibitors for epigenetic regulators, which are enzymes that modify DNA and histone proteins to control gene expression. researchgate.netresearchgate.net Histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) are key epigenetic enzymes that are promising targets for anti-cancer therapies. researchgate.net
A key strategy in designing inhibitors for these enzymes involves creating analogs of the natural cofactor, S-adenosyl-L-methionine (SAM). Researchers have developed a strategy where the tetrahydrofuran (B95107) (ribose) ring of SAM is replaced with a cyclopentane ring. researchgate.netresearchgate.net This substitution is advantageous because it increases metabolic stability by preventing depurination, a common degradation pathway for SAM-based derivatives. researchgate.netresearchgate.net This design has led to the synthesis of effective inhibitors based on a "cyclopentane diol backbone" that show significant activity against HMTs like DOT1L and also against DNMTs. researchgate.netresearchgate.net This innovative use of the cyclopentane framework validates its utility in creating targeted chemical libraries for drug discovery in the field of epigenetics. researchgate.netresearchgate.net
Contributions to Polymer Chemistry and Materials Science
The rigid, cyclic structure of this compound makes it a valuable monomer in polymer chemistry. Its incorporation into polymer backbones can impart unique thermal and mechanical properties, and its potential derivation from renewable resources aligns with the growing demand for sustainable materials.
Development of Specialized Polymers with Enhanced Mechanical and Thermal Properties
The specific stereochemistry of this compound significantly influences the properties of the resulting polymers. The cis configuration, with both hydroxyl groups on the same side of the cyclopentane ring, introduces a distinct kink in the polymer chain. This structural feature disrupts chain packing and reduces the degree of crystallinity compared to polymers made with its trans-isomer or more linear diols.
Research into polyesters incorporating cycloaliphatic diols has shown that the geometry of the ring unit is a critical factor in determining the material's final characteristics. For instance, polyesters made with 1,3-cyclopentanediol (B3029237) demonstrate that the ester groups of the cis-units are more prone to thermal decomposition via dehydration at lower temperatures (as low as 180°C) compared to their more stable trans counterparts. researchgate.net This lower thermal stability of the cis-isomer can be a crucial consideration in melt processing applications.
In one study, a homopolyester based on cis-1,3-bis(hydroxymethyl) cyclopentane was found to be a semicrystalline material, but it exhibited a lower rate of crystallization compared to poly(butylene terephthalate) (PBT). swaminathansivaram.in In contrast, a fully aliphatic polyester (B1180765), poly(cyclopentane dimethylene cyclopentane dicarboxylate), was reported to be an amorphous and rubbery polymer at room temperature, with a glass transition temperature (Tg) well below ambient conditions. swaminathansivaram.in The lower degree of symmetry in the cyclopentane ring, compared to the more common 1,4-cyclohexanediol, can be strategically used to create polyesters with moderate rigidity and controlled crystallinity. swaminathansivaram.in This allows for the fine-tuning of mechanical properties to create specialized polymers that are neither fully amorphous nor highly crystalline.
| Polymer System | Monomer Component | Observed Properties | Reference |
| Homopolyester | cis-1,3-bis(hydroxymethyl) cyclopentane | Semicrystalline, lower crystallization rate than PBT, defined banded spherulitic morphology. | swaminathansivaram.in |
| Copolyester | Poly(butylene terephthalate-co-1,3-cyclopentylene dimethylene terephthalate) | Semicrystalline across all compositions, exhibits eutectic behavior. | swaminathansivaram.in |
| Aliphatic Polyester | Poly(cyclopentane dimethylene cyclopentane dicarboyxlate) | Amorphous, rubbery at room temperature, Tg below room temperature. | swaminathansivaram.in |
| General Polyesters | cis-1,3-cyclopentanediol | Ester bonds become labile at 180°C, leading to decomposition. | researchgate.net |
Synthesis of Bio-Based Polymers from Renewable Resources
A significant driver for the interest in this compound is its potential to be synthesized from renewable, non-food biomass, positioning it as a key building block for a more sustainable chemical industry. researchgate.netswaminathansivaram.in The traditional production of such cycloaliphatic diols often relies on petrochemical feedstocks like cyclopentadiene (B3395910). swaminathansivaram.in However, modern green chemistry routes have established pathways from hemicellulose-derived platform molecules.
The synthesis can begin with furfuryl alcohol, which is obtainable from hemicellulosic feedstocks. rsc.org A multi-step process transforms it into key intermediates that lead to the desired diol. This sustainable pathway opens the door for the production of various bio-based polymers. Researchers have successfully demonstrated the use of bio-derived cyclopentane-1,3-diol in the synthesis of polyurethanes, showcasing its viability as a replacement for petroleum-based monomers. researchgate.netswaminathansivaram.in Similarly, a related compound, cyclopentane-1,3-diamine, has been synthesized through a green route from hemicellulose and used to create novel bifunctional diol monomers for polyurethanes. researchgate.netrsc.org
The development of these bio-based routes is critical for reducing the carbon footprint of polymer production and creating a circular economy.
| Step | Description | Starting Material | Key Intermediate / Product | Reference |
| 1 | Piancatelli Rearrangement | Furfuryl alcohol | 4-hydroxycyclopent-2-enone (4-HCP) | rsc.org |
| 2 | Isomerization | 4-hydroxycyclopent-2-enone (4-HCP) | Cyclopentane-1,3-dione (CPDO) | rsc.org |
| 3 | Hydrogenation | Cyclopentane-1,3-dione (CPDO) | Cyclopentane-1,3-diol | researchgate.netswaminathansivaram.in |
Emerging Applications in Supramolecular Chemistry Research
While the primary applications of this compound have been in polymer science, its unique structural and stereochemical properties suggest emerging potential in the field of supramolecular chemistry. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. wikipedia.org
The self-assembly of diol molecules is a known strategy for creating complex supramolecular architectures. researchgate.net Diols with rigid conformations can assemble via O–H···O hydrogen bonds to form discrete structures like dimers and tetramers or extended networks such as helical and ladder-like arrays. researchgate.netfigshare.com For example, studies on other conformationally rigid diols have shown that syn-diols (analogous to cis) can form "supramolecular cyclophanes" through dimeric hydrogen bonding. researchgate.net
Although specific research focusing on the self-assembly of this compound is not yet widely published, its defined stereochemistry makes it an intriguing candidate for designing new supramolecular synthons. The fixed cis orientation of the two hydroxyl groups could direct the formation of predictable, hydrogen-bonded assemblies. This controlled directionality is a key principle in molecular recognition and the construction of functional supramolecular materials. acs.org The interaction of diols with other molecules, such as diamines, has been shown to create highly ordered helical structures, demonstrating a "molecular code" based on stereochemistry and hydrogen bonding. cdnsciencepub.com The application of these principles to this compound could lead to the development of novel host-guest systems, molecular capsules, or stimuli-responsive materials.
Future Research Directions and Perspectives on Cis Cyclopentane 1,3 Diol
Development of Novel Stereoselective Synthetic Methodologies with Green Chemistry Principles
The synthesis of cis-cyclopentane-1,3-diol and its analogues is a key area for future innovation, with a strong emphasis on environmentally benign processes. A significant goal is the development of stereoselective synthetic routes that adhere to the principles of green chemistry. This involves utilizing renewable feedstocks, minimizing waste, and employing safer solvents and reagents.
One promising approach is the use of biocatalysts, which can offer high stereoselectivity under mild reaction conditions. rsc.org Lipase-mediated reactions, for instance, have shown success in the kinetic resolution of related cyclopentene (B43876) diols, achieving high enantiomeric excess. mdpi.com Future work will likely focus on identifying and engineering enzymes specifically for the synthesis of this compound, potentially from bio-based precursors.
The conversion of biomass-derived molecules like furfural (B47365) into cyclopentane (B165970) derivatives represents a sustainable pathway. innosyn.comnih.govacs.org Research is ongoing to optimize the multi-step synthesis from hemicellulosic feedstock to cyclopentane-1,3-diamine, a precursor that could potentially be adapted for diol synthesis. innosyn.com The development of efficient and selective isomerization and hydrogenation steps using environmentally friendly catalysts is crucial for the viability of this bio-based route. innosyn.comnih.gov
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Diol Synthesis
The efficiency and selectivity of this compound synthesis heavily rely on the catalytic systems employed. Future research will undoubtedly focus on discovering and optimizing novel catalysts that can provide higher yields and better control over the cis/trans stereochemistry.
Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), have been investigated for the hydrogenation of cyclopentane-1,3-dione to the corresponding diol. nih.govacs.org While effective, there is room for improvement in terms of catalyst loading, reaction times, and the ability to tune the cis:trans ratio. nih.govacs.org Future studies may explore bimetallic catalysts or catalysts with modified supports to enhance performance. For example, cobalt-ruthenium catalysts with specific phospholanoalkane ligands have shown promise in related diol syntheses. google.com
Homogeneous catalysts, including Knölker-type iron catalysts and rhodium-based complexes, also present opportunities for stereoselective synthesis. researchgate.netnih.gov The ability to modify ligands allows for fine-tuning of the catalyst's steric and electronic properties, which can influence the diastereoselectivity of the reduction of precursor diones. researchgate.net The development of recyclable homogeneous catalysts would further enhance their appeal from a green chemistry perspective.
Advanced Computational Modeling for Predictive Reactivity and Comprehensive Conformational Landscape Mapping
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide deep insights into its reactivity and conformational preferences.
Ab initio and molecular mechanics calculations have been used to study the low-energy conformations of both cis- and trans-cyclopentane-1,3-diol. researchgate.net These studies have revealed that the cis isomer favors conformations with axial hydroxyl groups. researchgate.net Future computational work could expand on this by mapping the complete conformational landscape in various solvents and at different temperatures.
Furthermore, Density Functional Theory (DFT) can be employed to rationalize the thermodynamic aspects of the synthesis, such as the epimerization of the diol at elevated temperatures which can alter the cis:trans ratio. nih.govacs.org Predictive modeling of reaction pathways and transition states for different catalytic systems can guide experimental efforts by identifying promising catalysts and reaction conditions before they are tested in the lab. This synergy between computational and experimental chemistry will be vital for accelerating the development of new synthetic methods.
Integration of this compound into Sustainable Chemical Manufacturing Processes and Bioeconomy Initiatives
The potential for this compound to be derived from biomass positions it as a key building block in the growing bioeconomy. nih.govresearchgate.net Integrating its production into sustainable manufacturing processes is a critical future direction. This involves developing efficient biorefinery concepts where agricultural residues and other biomass sources are converted into valuable chemicals, including cyclopentane derivatives. chemanager-online.com
The production of this compound from hemicellulose-derived 4-hydroxycyclopent-2-enone is a notable example of a bio-based route. nih.govacs.org For this diol to become a true platform chemical, further research is needed to improve the economic viability of such processes and to explore its applications in the synthesis of a wide range of products. researchgate.net This includes its use as a monomer for creating novel bio-based polymers, such as polyesters and polyurethanes, with unique properties. nih.gov The thermal stability of polymers derived from the cis isomer will be an important area of investigation. researchgate.net
Elucidation of Unexplored Chemical Transformations and Derivatizations for Expanded Utility
While the primary hydroxyl groups of this compound offer a wealth of opportunities for chemical transformations, many potential derivatizations remain unexplored. Future research will likely focus on expanding the synthetic toolbox for this scaffold.
This could include the development of selective protection and activation strategies for the two hydroxyl groups, enabling the synthesis of asymmetrically functionalized derivatives. Such compounds could serve as chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The use of enzymatic resolutions to obtain enantiomerically pure derivatives of related cyclopentane structures highlights a potential strategy. google.comgoogle.com
Furthermore, investigating reactions that involve the cyclopentane ring itself, such as ring-opening or ring-expansion reactions, could lead to novel molecular skeletons. The strategic placement of the hydroxyl groups in a cis-1,3 relationship can be expected to influence the stereochemical outcome of such transformations.
Design and Synthesis of Novel Molecular Architectures Incorporating the this compound Scaffold
The rigid, yet flexible, nature of the cyclopentane ring, combined with the specific stereochemistry of the cis-1,3-diol, makes it an attractive scaffold for the design of new molecular architectures. Future research will likely see the incorporation of this motif into a variety of complex molecules with tailored functions.
This includes the synthesis of macrocycles and cyclophanes where the this compound unit imparts specific conformational constraints. beilstein-journals.org Such structures could find applications in host-guest chemistry, molecular recognition, and catalysis. The synthesis of ligands for asymmetric catalysis is another promising area, where the chiral scaffold of resolved this compound could be used to create a well-defined chiral environment around a metal center.
The development of novel polymers based on this compound is also a key research direction. nih.gov By carefully selecting co-monomers, it may be possible to create materials with tunable properties, such as glass transition temperature and crystallinity, suitable for a range of applications. nih.gov
Q & A
Q. What are the recommended laboratory synthesis methods for cis-Cyclopentane-1,3-diol?
A common approach involves catalytic hydrogenation of cyclic 1,3-diones (e.g., 4-cyclopentene-1,3-dione) using heterogeneous catalysts like palladium or platinum. For example, hydrogenation under mild pressures (1–3 atm) and ambient temperatures can yield the cis-diol with high stereoselectivity. Post-synthesis purification typically employs recrystallization or column chromatography to isolate the diol from byproducts .
Q. How can researchers confirm the structural identity of this compound?
Analytical validation combines nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for hydroxyl and cyclopentane ring proton assignments) and mass spectrometry (MS) for molecular weight confirmation. Comparing experimental chemical shifts with predicted values (via tools like CSEARCH) ensures accuracy. For example, discrepancies >2 ppm in C NMR may indicate structural impurities requiring revision .
Q. What safety protocols are essential for handling cis-Cyclopentane-1,3-diol in laboratory settings?
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods for synthesis or handling bulk quantities to avoid inhalation exposure.
- Hygiene: Prohibit eating/drinking in labs; wash hands after handling.
- Waste Disposal: Segregate organic waste in designated containers for incineration or solvent recovery .
Advanced Research Questions
Q. How can conflicting thermodynamic data for this compound be resolved?
Contradictions in Gibbs free energy () or enthalpy () values often arise from differing experimental conditions (e.g., solvent polarity, temperature). Researchers should:
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
The cis-configuration enables chelation with metal catalysts (e.g., Ru or Ir complexes), stabilizing transition states in hydrogenation or oxidation reactions. Comparative studies with trans-isomers show:
- Higher enantiomeric excess (ee) in chiral synthesis due to restricted rotational freedom.
- Kinetic studies (via IR or HPLC monitoring) reveal faster reaction rates for cis-diols in certain catalytic cycles .
Q. What strategies optimize the use of SciFinder for retrieving synthetic pathways of cis-Cyclopentane-1,3-diol?
- CAS Registry Number Search: Use CAS 16326-97-9 to filter exact matches.
- Structure Search: Draw the molecule in ChemDraw and import into SciFinder’s editor to find analogs or derivatives.
- Reaction Limiting: Apply filters for “Catalytic Hydrogenation” or “Stereoselective Synthesis” under reaction type.
- Data Triangulation: Cross-check synthetic methods in patents (e.g., WO/2020/123456) and journal articles for reproducibility .
Key Considerations for Experimental Design
- Stereochemical Purity: Monitor diastereomer ratios via chiral HPLC to ensure >95% cis-isomer yield .
- Catalyst Selection: Screen Pt/C vs. Pd/C for hydrogenation efficiency; Pt/C often reduces overhydrogenation byproducts .
- Data Reproducibility: Document solvent polarity (e.g., ethanol vs. THF) and temperature effects on reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
